1H-Pyrazol-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 1H-Pyrazol-4-amine derivatives can be achieved through various methods. For instance, a solvent-free synthesis method has been developed for creating 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives, showcasing an efficient, environmentally benign process with excellent yields (Yu et al., 2013). Additionally, microwave-mediated synthesis offers a rapid method to produce 1H-pyrazole-5-amines with minimal purification, highlighting the diverse synthetic approaches available for this compound (Everson et al., 2019).
Molecular Structure Analysis
The molecular structure of 1H-Pyrazol-4-amine derivatives has been extensively studied, revealing insights into their stability and reactivity. X-ray crystallography and spectral analysis have been used to characterize the structural features of these compounds. For example, a study on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine elucidated its molecular structure, confirming the stability and intramolecular charge transfer properties (Tamer et al., 2016).
Chemical Reactions and Properties
1H-Pyrazol-4-amine and its derivatives participate in a variety of chemical reactions, leading to the formation of complex heterocyclic compounds. For instance, Rh(III)-catalyzed intermolecular C-H amination allows for the functionalization of 1-aryl-1H-pyrazol-5(4H)-ones, demonstrating the compound's versatility in synthetic chemistry (Wu et al., 2014).
Physical Properties Analysis
The physical properties of 1H-Pyrazol-4-amine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies involving density functional theory (DFT) and vibration analysis help in understanding these properties, providing insights into their potential applications (Wen et al., 2023).
Chemical Properties Analysis
The chemical properties of 1H-Pyrazol-4-amine derivatives, including reactivity, stability, and electronic characteristics, are key to their utility in various fields. Investigations into the regioselectivity of Ullmann and acylation reactions on different fused pyrazol-3-amines reveal how the electronic characteristics of the fused ring control these reactions (Bou-Petit et al., 2020).
Scientific Research Applications
Drug Discovery : A study by Yu et al. (2013) highlighted an efficient one-pot method for synthesizing diverse 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, which shows promise for drug discovery and large-scale production (Yu et al., 2013).
Synthesis of New Drugs : Wu et al. (2014) described a Rh(III)-catalyzed intermolecular C-H amination process with alkylamines for 1-aryl-1H-pyrazol-5(4H)-ones, facilitating the synthesis of new drugs with enhanced functionality (Wu et al., 2014).
Green Chemistry Applications : Noruzian et al. (2019) developed a one-pot four-component domino reaction in water for synthesizing novel 1H-furo[2,3-c]pyrazole-4-amines. This method offers a green and straightforward approach for synthesis (Noruzian et al., 2019).
High-Energy Density Materials : Ravi et al. (2010) found that substituted 3,4,5-trinitro-1H-pyrazoles could serve as high-energy density materials, comparable to known explosives like RDX and HMX, due to their energy of explosion, density, and detonation performance (Ravi et al., 2010).
Antitumor, Antifungal, and Antibacterial Properties : A study by Titi et al. (2020) revealed that pyrazole derivatives exhibit promising antitumor, antifungal, and antibacterial properties. These findings were supported by X-ray crystallography confirming their structure and pharmacophore sites (Titi et al., 2020).
Visible-Light Photoredox Catalysis : Sun et al. (2020) demonstrated a visible-light photoredox catalyzed C-N coupling reaction without external photosensitizer. This method enables high yields and regioselectivity in the synthesis of quinoxaline-2(1H)-ones with azoles, presenting an efficient approach for autocatalytic reactions (Sun et al., 2020).
Microwave-Mediated Synthesis : Everson et al. (2019) showcased a microwave-mediated synthesis approach for 1-aryl-1H-pyrazole-5-amines, providing a rapid and straightforward method for producing these compounds on various scales (Everson et al., 2019).
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
1H-pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXINVSXSGNSVLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182682 | |
Record name | 1H-Pyrazol-4-amine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazol-4-amine | |
CAS RN |
28466-26-4 | |
Record name | 1H-Pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28466-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-4-amine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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